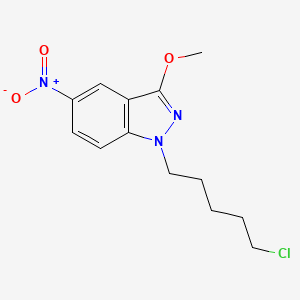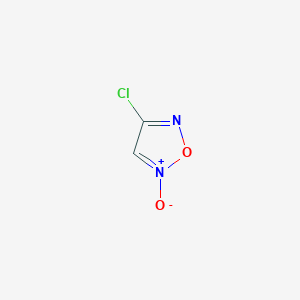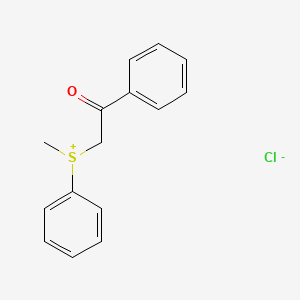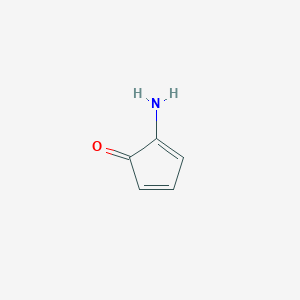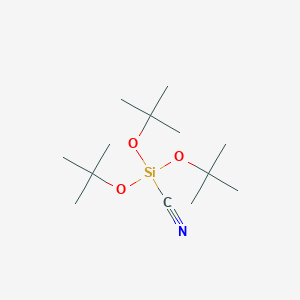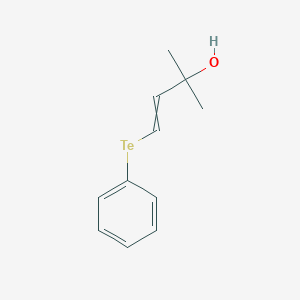
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is an organic compound that contains a tellurium atom bonded to a phenyl group and a butenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol typically involves the reaction of 2-methyl-3-buten-2-ol with a phenyl tellurium reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding tellurium hydride.
Substitution: The phenyl tellurium group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Tellurium dioxide and the corresponding alcohol.
Reduction: Tellurium hydride and the corresponding alkane.
Substitution: Various substituted butenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tellurium-containing functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial effects.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism by which 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Contains a similar butynol structure but lacks the tellurium atom.
4-Phenyl-3-buten-2-ol: Similar structure but without the methyl and tellurium groups.
Uniqueness
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
110295-97-1 |
|---|---|
Formule moléculaire |
C11H14OTe |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
2-methyl-4-phenyltellanylbut-3-en-2-ol |
InChI |
InChI=1S/C11H14OTe/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
Clé InChI |
IWACXRMFLWMJIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C[Te]C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


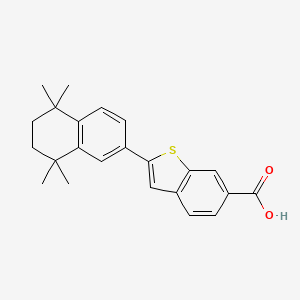
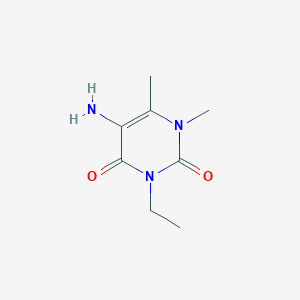
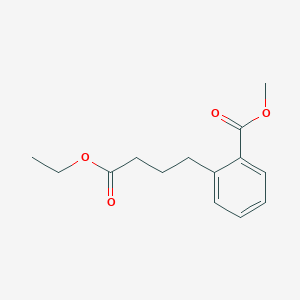
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
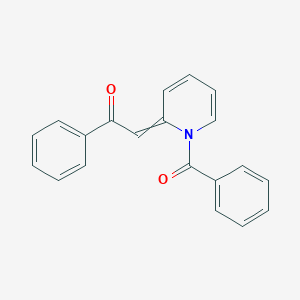
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

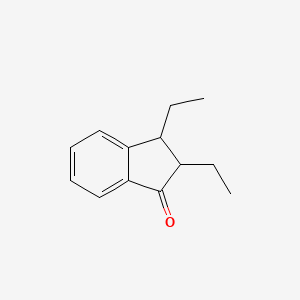
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
